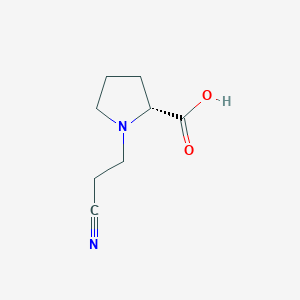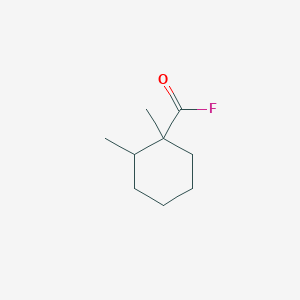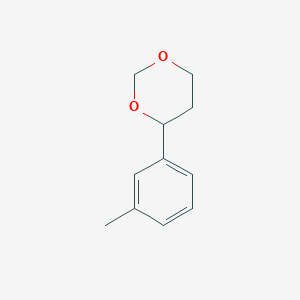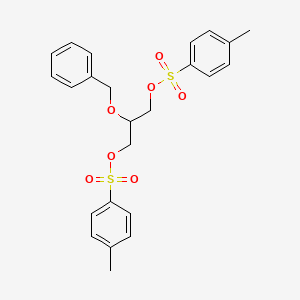
1,3-Ditosyloxy-2-benzyloxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Ditosyloxy-2-benzyloxypropane is an organic compound characterized by the presence of two tosylate groups and a benzyloxy group attached to a propane backbone
Preparation Methods
The synthesis of 1,3-Ditosyloxy-2-benzyloxypropane typically involves the tosylation of 1,3-dihydroxy-2-benzyloxypropaneThe reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps include:
- Protection of hydroxyl groups.
- Tosylation using tosyl chloride.
- Purification of the product through recrystallization or chromatography.
Chemical Reactions Analysis
1,3-Ditosyloxy-2-benzyloxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Elimination Reactions: Under basic conditions, the tosylate groups can be eliminated to form alkenes.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
1,3-Ditosyloxy-2-benzyloxypropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 1,3-Ditosyloxy-2-benzyloxypropane involves the reactivity of the tosylate groups. These groups are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. The benzyloxy group can participate in various redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
1,3-Ditosyloxy-2-benzyloxypropane can be compared with other similar compounds such as:
1,3-Ditosyloxypropane: Lacks the benzyloxy group, making it less versatile in redox reactions.
1,3-Dibenzyloxypropane: Lacks the tosylate groups, making it less reactive towards nucleophilic substitution.
1,3-Ditosyloxy-2-methoxypropane: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
The presence of both tosylate and benzyloxy groups in this compound makes it unique and highly versatile in various chemical transformations.
Properties
CAS No. |
19945-19-8 |
|---|---|
Molecular Formula |
C24H26O7S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26O7S2/c1-19-8-12-23(13-9-19)32(25,26)30-17-22(29-16-21-6-4-3-5-7-21)18-31-33(27,28)24-14-10-20(2)11-15-24/h3-15,22H,16-18H2,1-2H3 |
InChI Key |
YJTZGUWPLXSKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
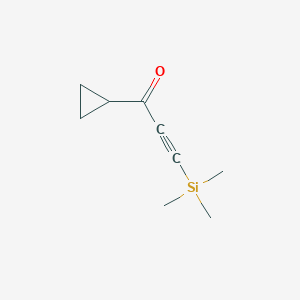

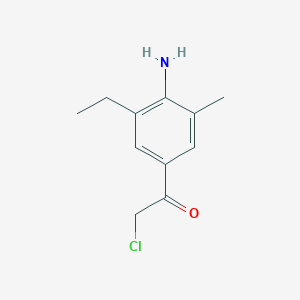


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
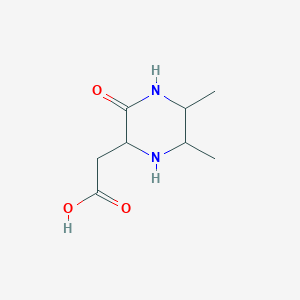
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
